N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methoxy group, along with a dimethylpropanamide moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-13(2,3)11(17)16-12-15-8-5-7(14)9(18-4)6-10(8)19-12/h5-6H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTOJJGOEJSJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Substituents: The chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Dimethylpropanamide Moiety: This step involves the reaction of the substituted benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chlorine atom can yield various substituted benzothiazole derivatives.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide: Similar structure with a nitro group instead of the dimethylpropanamide moiety.
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-furamide: Contains a furan ring instead of the dimethylpropanamide moiety.
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Features a phenoxyacetamide group instead of the dimethylpropanamide moiety.
Uniqueness
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
